molecular formula C24H22FNO2 B10767125 (1-(5-fluoropentyl)-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone

(1-(5-fluoropentyl)-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B10767125
M. Wt: 375.4 g/mol
InChI Key: DOMFWFXJAVMJEV-UHFFFAOYSA-N
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Description

AM2201 2-hydroxyindole metabolite is a potential monohydroxylated urinary metabolite of AM2201, a synthetic cannabinoid. AM2201 itself is a potent CB1 and CB2 receptor agonist, with Ki values of 1.0 nM and 2.6 nM, respectively . the biological actions of its 2-hydroxyindole metabolite remain unknown.

Preparation Methods

Chemical Reactions Analysis

The specific reactions undergone by AM2201 2-hydroxyindole metabolite are not well-documented. similar compounds undergo various transformations, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not specified for this metabolite. Major products formed from these reactions are also not reported.

Scientific Research Applications

AM2201 2-hydroxyindole metabolite is primarily of interest in forensic and research applications. Its potential role in chemistry, biology, medicine, and industry remains to be explored. Researchers may investigate its pharmacological properties, toxicology, and potential therapeutic applications.

Mechanism of Action

The precise mechanism by which AM2201 2-hydroxyindole metabolite exerts its effects is currently unknown. Further studies are needed to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

While specific comparisons with other similar compounds are not available for AM2201 2-hydroxyindole metabolite, it is essential to consider its uniqueness within the context of synthetic cannabinoids. Further research may reveal distinct features or properties that set it apart from related compounds.

Properties

Molecular Formula

C24H22FNO2

Molecular Weight

375.4 g/mol

IUPAC Name

[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H22FNO2/c25-15-6-1-7-16-26-21-14-5-4-12-20(21)22(24(26)28)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14,28H,1,6-7,15-16H2

InChI Key

DOMFWFXJAVMJEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(N(C4=CC=CC=C43)CCCCCF)O

Origin of Product

United States

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